![molecular formula C23H20F3N3O4 B2452691 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 892277-74-6](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidines. It's intriguing due to its multifaceted applications in various scientific domains, including medicinal chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide generally involves multi-step organic synthesis, starting from a suitable benzofuran or pyrimidine derivative. Key steps typically include:
Cyclization Reactions: : Formation of the benzofuro[3,2-d]pyrimidine core.
Acylation: : Introduction of the acetamide functionality.
Trifluoromethylation: : Incorporation of the trifluoromethyl group.
Industrial Production Methods
Large-scale synthesis would involve optimizing the reaction conditions for yield and purity, potentially incorporating:
High-throughput Screening: : To find the best catalysts and conditions.
Continuous Flow Chemistry: : To increase efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation and Reduction: : Modifications on the aromatic rings.
Substitution Reactions: : On the acetamide and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as KMnO4 or H2O2.
Reducing Agents: : Like LiAlH4.
Substitution Reagents: : Halides, alkylating agents.
Major Products
Major products depend on the reaction type but typically include hydroxylated, alkylated, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Material Science: : As a precursor in the synthesis of advanced materials.
Catalysis: : Serving as a catalyst or ligand in various organic transformations.
Biology and Medicine
Antimicrobial Agents:
Cancer Research: : Investigated for its activity against certain cancer cell lines.
Industry
Agriculture: : As a potential pesticide or herbicide.
Pharmaceuticals: : Basis for drug discovery and development.
作用機序
The compound exerts its effects through:
Molecular Targets: : Binding to specific proteins or enzymes.
Pathways: : Altering biochemical pathways to exert therapeutic or biological effects.
類似化合物との比較
Similar Compounds
Other Benzofuro[3,2-d]pyrimidines: : Such as derivatives with different substituents.
Trifluoromethyl Acetamides: : Similar compounds where the trifluoromethyl group is crucial for activity.
Uniqueness
Trifluoromethyl Group: : Provides unique physicochemical properties.
Benzofuro[3,2-d]pyrimidine Core: : Offers a distinctive scaffold for diverse biological activities.
This detailed exploration highlights the complexity and versatility of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, showcasing its importance across multiple scientific fields
特性
CAS番号 |
892277-74-6 |
|---|---|
分子式 |
C23H20F3N3O4 |
分子量 |
459.425 |
IUPAC名 |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H20F3N3O4/c1-2-3-11-28-21(31)20-19(16-9-4-5-10-17(16)33-20)29(22(28)32)13-18(30)27-15-8-6-7-14(12-15)23(24,25)26/h4-10,12H,2-3,11,13H2,1H3,(H,27,30) |
InChIキー |
UAUMGWIREZQPSB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


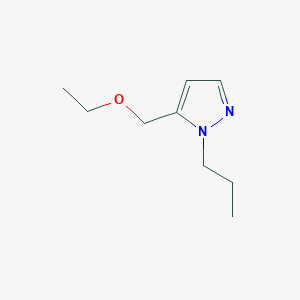
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylpiperidine-4-carboxylic acid](/img/structure/B2452609.png)
![N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2452610.png)
![Tert-butyl 5-(5-chlorofuran-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2452611.png)
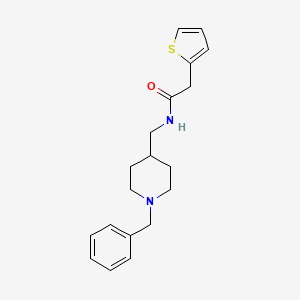
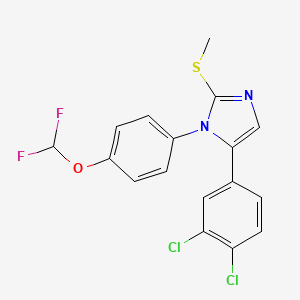
![3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2452614.png)

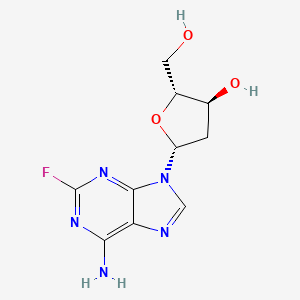
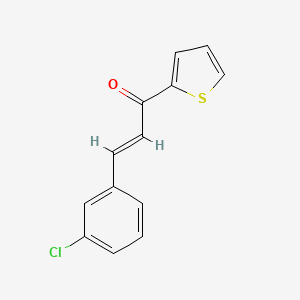
![N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide](/img/structure/B2452625.png)
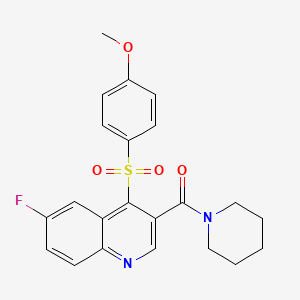
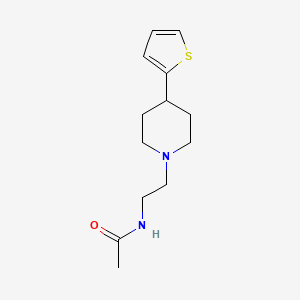
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2452630.png)
